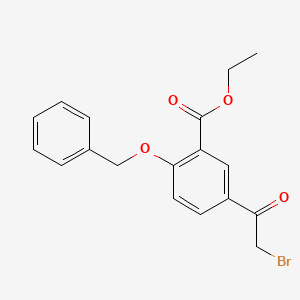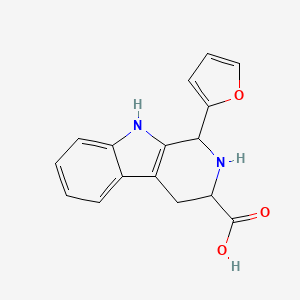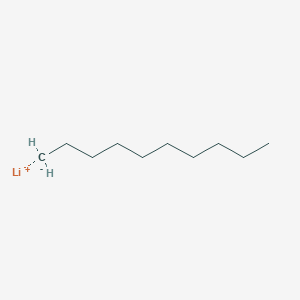
Lithium, decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, decyl- is a chemical compound that belongs to the class of organolithium reagents These compounds are known for their reactivity and are widely used in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium, decyl- typically involves the reaction of decyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
C10H21X+2Li→C10H21Li+LiX
where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine.
Industrial Production Methods
Industrial production of lithium, decyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and to ensure the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain high-purity lithium, decyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, decyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically requires oxygen or air.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Commonly uses halides or other electrophiles.
Major Products Formed
Oxidation: Forms lithium alkoxides.
Reduction: Produces reduced organic compounds.
Substitution: Yields substituted organic compounds.
Applications De Recherche Scientifique
Lithium, decyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium, decyl- involves its ability to act as a strong nucleophile and base. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved include:
Glycogen Synthase Kinase-3 (GSK-3): Inhibition of this enzyme has been linked to the therapeutic effects of lithium compounds.
Inositol Monophosphatase (IMPA): Another target of lithium, decyl- that plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium dodecyl sulfate: An anionic surfactant used in various applications.
Sodium dodecyl sulfate: Another surfactant with similar properties but different cation.
Uniqueness
Lithium, decyl- is unique due to its specific reactivity and potential applications in organic synthesis and therapeutic research. Its ability to act as a strong nucleophile and base sets it apart from other similar compounds.
Conclusion
Lithium, decyl- is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and to develop new applications for this interesting compound.
Propriétés
Numéro CAS |
4416-59-5 |
|---|---|
Formule moléculaire |
C10H21Li |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
lithium;decane |
InChI |
InChI=1S/C10H21.Li/c1-3-5-7-9-10-8-6-4-2;/h1,3-10H2,2H3;/q-1;+1 |
Clé InChI |
NPXKHZHVMYECIK-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCCCCC[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)

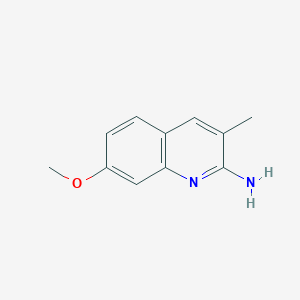
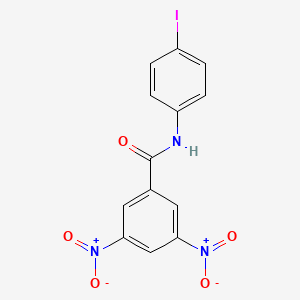
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
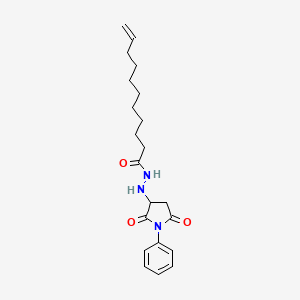
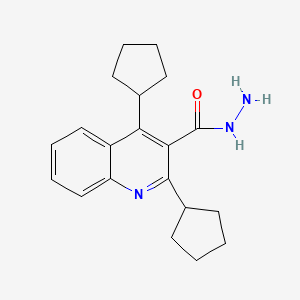


![2,2-Dimethyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14142980.png)
